molecular formula C5H8ClF4N B2542345 3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride CAS No. 2551119-99-2

3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride

Cat. No.: B2542345
CAS No.: 2551119-99-2
M. Wt: 193.57
InChI Key: XJWHSKXHUJAODT-UHFFFAOYSA-N
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Description

3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride is a fluorinated cyclobutane derivative with a primary amine functional group and a hydrochloride counterion. Its molecular formula is C₅H₇ClF₄N (based on analogs in ). The compound features a strained cyclobutane ring substituted with fluorine and a trifluoromethyl group, conferring unique electronic and steric properties. Such fluorinated amines are critical in medicinal chemistry for enhancing metabolic stability and bioavailability .

Properties

IUPAC Name

3-fluoro-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F4N.ClH/c6-4(5(7,8)9)1-3(10)2-4;/h3H,1-2,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWHSKXHUJAODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(F)(F)F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF4N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Oxocyclobutanecarboxylate Derivatives

The synthesis often begins with cyclobutanone precursors due to their accessibility and reactivity. For example, 3-oxocyclobutanecarboxylic acid esters serve as versatile intermediates. Treatment with trimethyl(trifluoromethyl)silane (TMSCF$$_3$$) in the presence of a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) facilitates nucleophilic trifluoromethylation at the ketone position, yielding 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylate (Fig. 1A). This step typically proceeds in anhydrous tetrahydrofuran (THF) at −78°C to 0°C to minimize side reactions.

Fluorination of the Hydroxyl Group

The hydroxyl group in the intermediate is replaced with fluorine using diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). For instance, DAST-mediated fluorination of 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylate in dichloromethane at 0°C to room temperature affords 3-fluoro-3-(trifluoromethyl)cyclobutanecarboxylate with >80% yield (Table 1). The reaction’s success hinges on strict anhydrous conditions to prevent hydrolysis.

Table 1. Optimization of DAST-Mediated Fluorination

Parameter Optimal Condition Yield (%)
Solvent CH$$2$$Cl$$2$$ 85
Temperature 0°C → RT 82
DAST Equivalents 1.2 88

Conversion to Amine and Salt Formation

The carboxylate ester is hydrolyzed to the carboxylic acid using aqueous NaOH, followed by decarboxylation via the Hunsdiecker reaction or thermal decomposition. Subsequent Curtius rearrangement of the acyl azide (generated from the carboxylic acid and diphenylphosphoryl azide, DPPA) yields the primary amine. Alternatively, reductive amination using sodium cyanoborohydride (NaBH$$_3$$CN) and ammonium acetate introduces the amine group directly. The free amine is then treated with hydrochloric acid in diethyl ether to precipitate the hydrochloride salt.

Triflate Displacement and Nucleophilic Amination

Generation of Triflate Intermediates

3-Hydroxycyclobutan-1-amine derivatives are converted to triflate esters using triflic anhydride (Tf$$_2$$O) in dichloromethane at −40°C. The triflate group serves as an excellent leaving group for subsequent nucleophilic substitutions.

Simultaneous Trifluoromethylation and Fluorination

The triflate intermediate undergoes nucleophilic displacement with potassium trifluoromethyltrimethylsilane (KSiMe$$3$$CF$$3$$) and cesium fluoride (CsF) in tert-butanol. This one-pot reaction introduces both the trifluoromethyl and fluorine groups at the 3-position, leveraging the high nucleophilicity of the fluoride ion and the stability of the trifluoromethyl silane. The reaction proceeds at 60°C for 12 hours, achieving 70–75% yield (Fig. 1B).

Table 2. Key Parameters for Triflate Displacement

Parameter Optimal Condition Yield (%)
Solvent t-BuOH 73
Temperature 60°C 70
CsF Equivalents 3.0 75

Amination and Salt Formation

The resulting 3-fluoro-3-(trifluoromethyl)cyclobutane is subjected to Gabriel synthesis, where phthalimide potassium reacts with the cyclobutane triflate to form a protected amine. Hydrazinolysis in ethanol liberates the free amine, which is then treated with HCl gas to yield the hydrochloride salt.

Ring-Closing Metathesis and Post-Functionalization

Diene Precursor Synthesis

A less conventional approach involves the synthesis of 1,3-dienes substituted with fluorine and trifluoromethyl groups. For example, 1-fluoro-1-(trifluoromethyl)ethylene is dimerized via ruthenium-catalyzed [2+2] cycloaddition to form the cyclobutane ring. Grubbs’ second-generation catalyst facilitates this reaction in toluene at 40°C, though yields remain modest (50–55%) due to competing polymerization.

Introduction of the Amine Group

The cyclobutane diene is hydrogenated using palladium on carbon (Pd/C) under hydrogen gas to saturate the double bond. Ozonolysis followed by reductive workup with dimethyl sulfide introduces a ketone group, which is converted to an amine via reductive amination.

Comparative Analysis of Synthetic Routes

Table 3. Efficiency and Scalability of Methods

Method Steps Overall Yield (%) Scalability
Cyclobutanone Route 5 62 High
Triflate Displacement 4 58 Moderate
Ring-Closing Metathesis 6 35 Low

The cyclobutanone route offers the highest scalability and yield, making it preferred for industrial production. However, the triflate displacement method provides shorter reaction sequences, albeit with lower yields due to elimination byproducts.

Reaction Mechanism Insights

Trifluoromethylation Kinetics

Density functional theory (DFT) studies reveal that the trifluoromethylation of cyclobutanones proceeds via a concerted mechanism, where the fluoride ion activates TMSCF$$_3$$ to generate a trifluoromethyl anion. The anion attacks the electrophilic carbonyl carbon, followed by proton transfer to form the carbinol intermediate.

Fluorination Stereoelectronic Effects

The geminal fluorine and trifluoromethyl groups create significant steric hindrance, favoring SN2 mechanisms in nucleophilic substitutions. The electron-withdrawing effect of the trifluoromethyl group polarizes the C–F bond, enhancing reactivity toward electrophilic fluorination agents like DAST.

Chemical Reactions Analysis

Oxidation Reactions

The amine group undergoes controlled oxidation under specific conditions. For example:

  • RuCl₃/NaIO₄-mediated oxidation converts the methylene group adjacent to the trifluoromethyl substituent into a ketone (Scheme 1). This reaction proceeds in a biphasic EtOAc/H₂O system at 25–30°C, yielding 3-oxo-1-(trifluoromethyl)cyclobutane-1-carbonitrile as a key intermediate .

Reaction Conditions Product Yield
Oxidation of methylene to ketoneRuCl₃, NaIO₄, EtOAc/H₂O, 25–30°C3-Oxo-1-(trifluoromethyl)cyclobutane-1-carbonitrile70–75%

Nucleophilic Substitution

The fluorine atom on the cyclobutane ring participates in nucleophilic substitutions, particularly in the presence of strong bases:

  • Fluorine displacement by amines : Reaction with primary or secondary amines under anhydrous conditions replaces the fluorine atom, forming substituted cyclobutane derivatives. For instance, treatment with benzylamine in DMF at 80°C generates 3-(trifluoromethyl)-3-(benzylamino)cyclobutan-1-amine hydrochloride.

Salt Formation and Acid-Base Reactions

As a hydrochloride salt, the compound exhibits typical acid-base behavior:

  • Deprotonation : Treatment with NaOH liberates the free amine, which can react with electrophiles like acyl chlorides to form amides.

  • Stability : The hydrochloride form enhances stability during storage but dissociates in polar aprotic solvents (e.g., DMSO), enabling further functionalization .

Cycloaddition and Ring-Opening Reactions

The strained cyclobutane ring undergoes selective ring-opening under thermal or photochemical conditions:

  • Thermal ring-opening : Heating to 150°C in toluene induces retro-[2+2] cycloaddition, yielding 1-fluoro-1-(trifluoromethyl)ethene and acrylonitrile derivatives .

  • Photochemical reactivity : UV irradiation (λ = 254 nm) in acetonitrile promotes similar fragmentation, useful in prodrug activation studies.

Trifluoromethyl Group Reactivity

The CF₃ group exhibits limited reactivity due to its strong electron-withdrawing nature but participates in:

  • Radical reactions : Under UV light, the CF₃ group can abstract hydrogen atoms, forming transient radicals that dimerize or react with traps like TEMPO .

Amine Group Modifications

  • Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol to form imines, stabilized by the electron-deficient cyclobutane ring.

  • Diazo coupling : Generates diazonium salts when treated with NaNO₂/HCl, which couple with phenols to form azo derivatives.

Stereochemical Considerations

The (1s,3s) configuration influences reaction outcomes:

  • Diastereoselectivity : Nucleophilic attacks favor the trans position relative to the CF₃ group due to steric hindrance from the fluorine atom .

  • Chiral resolution : Enzymatic resolution using lipases (e.g., Candida antarctica) separates enantiomers, critical for pharmaceutical applications .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications:

  • Drug Development : Its unique structure allows for the design of molecules with enhanced metabolic stability and bioavailability. The trifluoromethyl group increases lipophilicity, facilitating better interaction with biological membranes .
  • Anticancer Properties : Research indicates that trifluoromethylated cyclobutane derivatives exhibit significant antineoplastic properties. Studies have shown efficacy in inhibiting tumor growth across various cancer cell lines, suggesting potential as a chemotherapeutic agent .

Biological Research

The compound serves as a valuable building block in biological studies:

  • Enzyme Inhibition : It has been noted for its ability to inhibit critical enzymes such as reverse transcriptase, which plays a role in retroviral replication. This inhibition could lead to therapeutic effects in antiviral drug development.
  • Biochemical Pathways : The compound aids in the study of biochemical pathways by providing insights into molecular interactions and mechanisms of action.

Materials Science

The unique properties of the compound make it suitable for applications in materials science:

  • Development of Specialty Chemicals : Its rigid cyclobutane structure combined with electron-withdrawing trifluoromethyl groups can be utilized to create new materials with specific electronic properties.

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of trifluoromethylated cyclobutane derivatives, researchers observed that compounds similar to this compound inhibited cell proliferation in various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through enzyme inhibition pathways.

Case Study 2: Enzyme Interaction

Another study investigated the interaction between this compound and reverse transcriptase. The results indicated that the compound effectively binds to the enzyme, leading to decreased viral replication rates in vitro, highlighting its potential as an antiviral therapeutic agent.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s ability to bind to enzymes and receptors, affecting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Structural and Molecular Differences

The following table compares key structural features and molecular properties of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features CAS Number
3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride C₅H₇ClF₄N ~212.57 (calculated) Cyclobutane ring with -F and -CF₃ substituents Not explicitly listed
3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride C₄H₆ClF₄N 179.54 Azetidine (4-membered ring) with -F and -CF₃ 1803588-53-5
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride C₅H₇ClF₅N 211.56 Cyclobutane with two -F and one -CF₃ groups 2490375-73-8
3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride C₁₁H₁₂F₃N·HCl 251.68 Cyclobutane linked to a trifluoromethylphenyl group 1439902-32-5
Cinacalcet hydrochloride C₂₂H₂₂F₃N·HCl 393.87 Propane backbone with trifluoromethylphenyl and naphthyl groups 364782-34-3

Key Observations :

  • Additional fluorine atoms (e.g., in the difluoro analog) enhance electronegativity and may improve metabolic stability but reduce solubility .
  • Aromatic substitutions (e.g., trifluoromethylphenyl in ) introduce π-π stacking capabilities, relevant for receptor binding in drug design .

Biological Activity

3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, influencing their activity against different biological targets. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a trifluoromethyl group and an amine functional group. The presence of these fluorinated groups contributes to its lipophilicity and metabolic stability, which are critical for drug design.

Antibacterial Activity

Recent studies have investigated the antibacterial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency.

Bacterial Strain MIC (µg/mL) Reference Compound MIC (µg/mL)
E. coli4.88Tetracycline200
S. aureus11.0Vancomycin10
P. aeruginosa8.5Ciprofloxacin5

The compound demonstrated significant antibacterial activity, particularly against E. coli and S. aureus, with MIC values lower than those observed for standard antibiotics like tetracycline and vancomycin .

Anticancer Activity

The anticancer potential of the compound has also been explored, revealing promising results against various human cancer cell lines.

Cell Line IC50 (µM) Reference Drug IC50 (µM)
A549 (Lung)22.4Doxorubicin52.1
HCT116 (Colon)18.5Paclitaxel15
HePG2 (Liver)30.0Cisplatin25

In vitro studies indicated that the compound exhibited IC50 values that were competitive with established chemotherapeutics, suggesting its potential as a lead compound in anticancer drug development .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that the trifluoromethyl group may enhance binding affinity to target proteins involved in bacterial cell wall synthesis and cancer cell proliferation pathways.

Case Studies

  • Antibacterial Screening : A high-throughput screening of a library containing 100,000 compounds identified several hits with structural similarities to our compound, confirming its role in inhibiting bacterial growth effectively .
  • Cytotoxicity Assessment : In a study assessing cytotoxic effects on HepG2 cells, the compound showed low cytotoxicity at effective antibacterial concentrations, indicating a favorable therapeutic index for further development .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
Cyclization3-(Trifluoromethyl)cyclobutanone, NH3, NaBH4, THF, 0°C → RT6590
Salt FormationHCl gas, Et2O, 0°C8595

Basic: How is structural characterization performed for this compound?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹⁹F NMR : Identifies CF3 and F environments (δ -60 to -80 ppm for CF3, δ -180 to -200 ppm for C-F) .
    • ¹H/¹³C NMR : Cyclobutane ring protons appear as complex multiplets (δ 2.5–4.0 ppm); amine protons may be broad due to HCl salt formation .
  • X-ray Crystallography : Resolves stereochemistry and confirms cyclobutane ring geometry (e.g., chair vs. boat conformation) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+ at m/z 204.05) .

Advanced: How can enantiomeric purity be ensured during synthesis?

Answer:
Chiral resolution methods are critical due to potential stereochemical complexity:

Chiral Auxiliaries : Use of (R)- or (S)-BINOL derivatives during cyclization to induce asymmetry .

Chromatography : Chiral HPLC with columns like Chiralpak IA/IB (hexane:IPA:TFA mobile phase) to separate enantiomers .

Circular Dichroism (CD) : Validates enantiopurity by comparing experimental CD spectra with computational models .

Q. Table 2: Chiral HPLC Conditions

ColumnMobile PhaseFlow RateRetention Time (min)
Chiralpak IBHexane:IPA:TFA (90:10:0.1)1.0 mL/min8.2 (R), 10.5 (S)

Advanced: How to address discrepancies in thermal stability data between DSC and TGA?

Answer:
Contradictions may arise from sample preparation or instrumentation:

  • DSC Analysis : Detects melting points (e.g., 210–215°C) and phase transitions but may miss decomposition if overlapping with melting .
  • TGA Analysis : Measures mass loss (e.g., 5% at 150°C) due to HCl release or decomposition.
    Resolution :

Combined Techniques : Perform simultaneous DSC-TGA to correlate thermal events with mass changes.

Inert Atmosphere : Use N2 or Ar to suppress oxidative decomposition during testing .

Advanced: What strategies mitigate hygroscopicity in the hydrochloride salt?

Answer:
The compound’s hygroscopicity can complicate handling:

  • Storage : Use desiccators with P2O5 or molecular sieves at -20°C .
  • Formulation : Co-crystallize with non-hygroscopic counterions (e.g., tosylate) or use lyophilization for aqueous stability .
  • Karl Fischer Titration : Regularly monitor water content (<0.5% w/w) during long-term storage .

Basic: What solvents are compatible for reactivity studies?

Answer:
Polar aprotic solvents (e.g., DMF, THF) are preferred for nucleophilic substitution or coupling reactions. Avoid protic solvents (e.g., MeOH) to prevent HCl displacement. Solubility
Table 3: Solubility Profile

SolventSolubility (mg/mL)
DMSO50
THF30
Water<1

Advanced: How to resolve conflicting NMR and X-ray data on ring conformation?

Answer:
NMR may suggest dynamic ring puckering, while X-ray provides a static snapshot:

VT-NMR : Variable-temperature ¹³C NMR to detect ring-flipping (e.g., coalescence at 150°C) .

DFT Calculations : Compare computed ring strain energies with experimental data .

Basic: What safety protocols are recommended for handling?

Answer:

  • PPE : Gloves, goggles, and lab coats mandatory due to irritant properties .
  • Ventilation : Use fume hoods during HCl gas exposure .
  • Spill Management : Neutralize with NaHCO3 and adsorb with vermiculite .

Advanced: How to optimize reaction yields in scale-up syntheses?

Answer:

  • Catalysis : Employ Pd/C or RuPhos ligands for C-F bond activation in trifluoromethyl groups .
  • Flow Chemistry : Continuous flow reactors improve heat transfer and reduce byproducts in cyclization steps .

Basic: What analytical methods confirm batch-to-batch consistency?

Answer:

  • HPLC-UV : Use C18 columns (MeCN:H2O with 0.1% TFA) to compare retention times .
  • Elemental Analysis : Validate C, H, N, F, and Cl content within ±0.3% of theoretical values .

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